molecular formula C14H17N5O2S B5647739 N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

Cat. No.: B5647739
M. Wt: 319.38 g/mol
InChI Key: ODONCDLWBCJAJY-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound featuring a 1,2,4-triazole core substituted at position 5 with an ethyl group and at position 3 with a sulfanyl-acetamide moiety. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse bioactivities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-3-12-17-14(19-18-12)22-8-13(21)16-11-6-4-10(5-7-11)15-9(2)20/h4-7H,3,8H2,1-2H3,(H,15,20)(H,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODONCDLWBCJAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide typically involves the following steps:

    Formation of the Acetamidophenyl Intermediate: This can be achieved by acetylation of 4-aminophenol using acetic anhydride or acetyl chloride.

    Synthesis of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate.

    Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the triazole moiety using a suitable sulfanylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring and the triazole moiety may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfanyl and triazole groups.

    Medicine: Exploration of its potential as a therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with triazole and sulfanyl groups may interact with enzymes or receptors, inhibiting or modulating their activity. The acetamide group could also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide becomes evident when compared to related compounds. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name Substituents on Triazole (Position 4/5) Acetamide Group Biological Activity/Application References
Target Compound 5-ethyl N-(4-acetamidophenyl) Not explicitly stated (inferred potential)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-pyridin-3-yl N-(4-ethylphenyl) Orco ion channel agonist (broad-spectrum)
OLC-15 (N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide) 4-ethyl, 5-pyridin-2-yl N-(4-butylphenyl) Orco ion channel antagonist
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1-cyclohexyl-methyl N-(4-bromophenyl) HIV-1 RT inhibitor (crystallographic study)
2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide 4-isopropyl N-(4-phenoxyphenyl) SIRT2 inhibition (optimized via modifications)
N-(4-Acetamidophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) N-(4-acetamidophenyl) Structural analog (no explicit activity)

Key Observations

Substituent Impact on Bioactivity: The 5-ethyl group in the target compound contrasts with pyridinyl substituents in VUAA-1 and OLC-15, which are critical for Orco channel modulation. Pyridinyl groups enhance π-π stacking with receptor sites, while alkyl groups (e.g., ethyl) may increase hydrophobicity and membrane permeability . In SIRT2 inhibitors (), isopropyl and phenoxyphenyl groups improve binding affinity, suggesting that similar modifications to the target compound could enhance enzyme inhibition .

Acetamide Modifications :

  • The 4-acetamidophenyl group in the target compound differs from the 4-ethylphenyl (VUAA-1) and 4-bromophenyl () groups. The acetamide moiety may enhance hydrogen bonding with biological targets, as seen in HIV-1 RT inhibitors .

Structural vs. Functional Diversity: Despite shared 1,2,4-triazole cores, minor substituent changes drastically alter activity. For example, OLC-15 acts as an Orco antagonist, whereas VUAA-1 is an agonist, highlighting the sensitivity of ion channel modulation to structural nuances .

Gaps in Data: The target compound lacks explicit bioactivity data in the provided evidence, unlike VUAA-1 or SIRT2 inhibitors.

Research Findings and Implications

  • Orco Channel Modulators : VUAA-1 and OLC-15 demonstrate that triazole-acetamide derivatives are versatile scaffolds for insect olfactory receptor studies. The target compound’s 5-ethyl group may offer a balance between hydrophobicity and steric effects, warranting testing in similar assays .
  • Therapeutic Potential: The acetamidophenyl group in the target compound aligns with pharmacophores seen in anti-inflammatory () and antiviral agents (). Comparative studies with diclofenac () or HIV-1 RT inhibitors could elucidate its efficacy .
  • Crystallographic Insights : Compounds like N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide () highlight the role of hydrogen bonding and crystal packing in drug design, suggesting similar analyses for the target compound .

Biological Activity

N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an acetamidophenyl group and a triazole moiety. The molecular formula is C18H20N6O2SC_{18}H_{20}N_{6}O_{2}S with a molecular weight of approximately 368.45 g/mol .

PropertyValue
Molecular FormulaC18H20N6O2SC_{18}H_{20}N_{6}O_{2}S
Molecular Weight368.45 g/mol
IUPAC NameThis compound
CAS Number896299-18-6

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Acetamidophenyl Intermediate : Acetylation of 4-aminophenol using acetic anhydride under acidic conditions.
  • Synthesis of Triazole Intermediate : Cyclization of appropriate precursors to form the triazole ring.
  • Coupling Reaction : The final step involves coupling the acetamidophenyl intermediate with the triazole intermediate using a suitable sulfanylating agent.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown promising antimicrobial properties against several bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer effects. Cell viability assays indicated that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors, potentially influencing various signaling pathways involved in cell growth and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

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